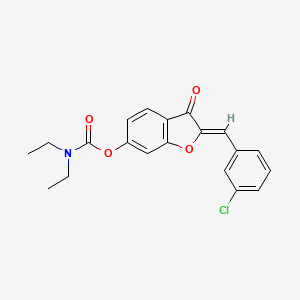

(Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate

Description

The compound “(Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate” is a synthetic aurone analog featuring a benzofuran-3(2H)-one scaffold substituted with a 3-chlorobenzylidene group at the C2 position and a diethylcarbamate moiety at the C6 position. Aurones, a subclass of flavonoids, are known for their structural rigidity and bioactivity, particularly in oncology. This compound’s synthesis typically involves condensation of a substituted benzaldehyde with a benzofuran-3(2H)-one precursor, followed by functionalization of the C6 hydroxy group with diethylcarbamoyl chloride . Key spectral data (e.g., IR, $^1$H NMR) confirm the (Z)-configuration of the benzylidene double bond and the presence of the carbamate group .

Properties

IUPAC Name |

[(2Z)-2-[(3-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-diethylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO4/c1-3-22(4-2)20(24)25-15-8-9-16-17(12-15)26-18(19(16)23)11-13-6-5-7-14(21)10-13/h5-12H,3-4H2,1-2H3/b18-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEVCYEFVCBOPOY-WQRHYEAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)Cl)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)Cl)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate is a synthetic compound that has garnered attention for its potential biological activities. Its unique structural features allow it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

- Molecular Formula : CHClNO

The structure includes a benzofuran moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Research indicates that this compound may exert its biological effects through the inhibition of specific enzymes and pathways involved in disease processes. Notably, the compound has been studied for its inhibitory effects on Glycogen Synthase Kinase 3 beta (GSK-3β), a critical regulator in numerous cellular processes, including metabolism and cell survival.

1. Inhibition of GSK-3β

In a study focusing on GSK-3β inhibition, the compound demonstrated significant activity with an IC value of 1.6 μM. This inhibition was confirmed through cell-based assays where treatment of neuroblastoma N2a cells led to increased phosphorylation of GSK-3β at Ser9, indicating effective inhibition of the enzyme's activity .

2. Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies. Its ability to modulate signaling pathways associated with cancer cell proliferation and survival suggests it may be beneficial in treating certain types of cancer. The specific mechanisms through which it exerts these effects are still under investigation but may involve apoptosis induction and cell cycle arrest.

3. Neuroprotective Effects

Given its interaction with GSK-3β, which is implicated in neurodegenerative diseases such as Alzheimer’s disease, this compound may also possess neuroprotective properties. The modulation of amyloid-beta aggregation and tau phosphorylation could be potential therapeutic avenues for future research.

Data Summary Table

| Biological Activity | Target Enzyme | IC | Reference |

|---|---|---|---|

| GSK-3β Inhibition | GSK-3β | 1.6 μM | |

| Anticancer Activity | Various | TBD | TBD |

| Neuroprotection | GSK-3β | TBD | TBD |

Case Studies

Several case studies have highlighted the compound's potential in various therapeutic contexts:

- Case Study on Neuroblastoma : In vitro studies showed that treatment with the compound led to significant reductions in cell viability in neuroblastoma cell lines, suggesting its potential as an anticancer agent .

- Alzheimer’s Disease Model : Preliminary studies indicate that the compound may reduce amyloid plaque formation in cellular models, although further research is needed to confirm these findings and elucidate the underlying mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of aurone derivatives modified at the C2 benzylidene and C6 positions. Below is a comparative analysis of its structural and functional properties against key analogues:

Key Observations:

C2 Substituent Impact: The 3-chlorobenzylidene group in the target compound may enhance hydrophobic interactions with tubulin’s colchicine-binding site compared to bulkier substituents (e.g., indole or pyrazole in 5a/7h). The chloro group’s electron-withdrawing nature could also improve binding affinity . Pyridinylmethylene (5b) and indole-methylene (5a) substituents exhibit nanomolar potency, suggesting that heteroaromatic groups at C2 enhance antitubulin activity.

C6 Substituent Role :

- Diethylcarbamate in the target compound likely improves metabolic stability compared to labile groups like acetonitrile (5a) or benzyloxy (5b). Carbamates are generally resistant to esterase-mediated hydrolysis, enhancing pharmacokinetics .

- The 2,6-dichlorobenzyloxy group in 5b may contribute to π-π stacking with tubulin’s aromatic residues, but its electronegative chlorine atoms could increase toxicity risks .

Further assays (e.g., tubulin polymerization inhibition, cytotoxicity screens) are needed .

Physicochemical and Crystallographic Properties

- Crystallography : Aurone derivatives often exhibit planar benzofuran cores with deviations in substituent orientations. For example, in related structures, the diethylcarbamate group adopts a conformation that maximizes C–H···O hydrogen bonding, stabilizing the crystal lattice .

- Solubility: The diethylcarbamate group may enhance aqueous solubility compared to nonpolar analogues (e.g., 5b), though this depends on the substitution pattern.

Toxicity and Selectivity

- The target compound’s diethylcarbamate group may further reduce off-target effects compared to dimethylcarbamate analogues (e.g., [(2Z)-2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate]), which have unknown safety profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.